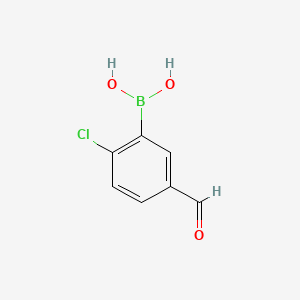

2-Chloro-5-formylphenylboronic acid

Übersicht

Beschreibung

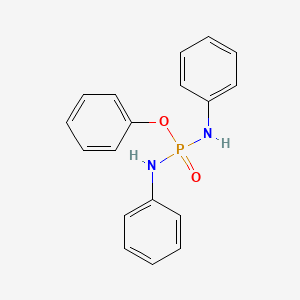

- Chemical Formula : C<sub>7</sub>H<sub>6</sub>BClO<sub>3</sub>

- Molecular Weight : 184.39 g/mol

- IUPAC Name : 2-chloro-5-formylphenylboronic acid

- CAS Number : 1150114-78-5

- Physical Form : Solid

- Storage Temperature : Refrigerator

- Purity : 97%

Synthesis Analysis

- 2-Chloro-5-formylphenylboronic acid can be synthesized by reacting various aryl halides with this boronic acid, forming carbon-carbon bonds under palladium-catalyzed conditions.

Molecular Structure Analysis

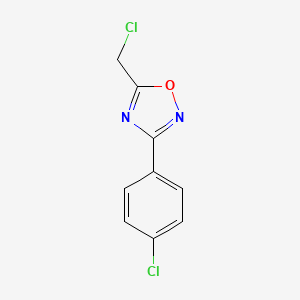

- The compound consists of a chlorophenyl ring with a formyl group (aldehyde functionality) attached to the boron atom.

Chemical Reactions Analysis

- It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds between aryl or vinyl boronic acids and alkyl, alkenyl, or aryl halides.

Physical And Chemical Properties Analysis

- Density: 1.4 g/cm³

- Boiling Point: 387.3°C

- Flash Point: 188.0°C

- Refractive Index: 1.568

- Polar Surface Area: 58 Ų

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- 2-Formylphenylboronic acids, including derivatives like 2-Chloro-5-formylphenylboronic acid, exhibit antimicrobial properties. They have shown moderate action against fungi like Candida albicans and higher activity against bacteria such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2020). The antimicrobial potential of these compounds is significant for developing new antibacterial agents.

Bioorthogonal Coupling Reactions

- In biochemistry, 2-formylphenylboronic acid derivatives are used in coupling reactions. They rapidly form stable boron-nitrogen heterocycles in neutral aqueous solutions, which are useful for protein conjugation. This reaction is orthogonal to protein functional groups and is suitable for physiological conditions (Dilek et al., 2015).

Tautomeric Equilibrium

- These compounds can undergo tautomeric rearrangements in solution, forming different molecular structures. This property is vital in understanding the chemical behavior and potential applications in synthesis and materials science (Luliński et al., 2007).

Suzuki-Miyaura Coupling

- 2-Formylphenylboronic acids are essential in the Suzuki-Miyaura coupling reaction, a critical method in organic synthesis for creating biaryl structures. This reaction is instrumental in synthesizing various organic compounds and pharmaceuticals (Hergert et al., 2018).

Fluorescence Quenching Studies

- Derivatives of 2-formylphenylboronic acid have been studied for their fluorescence quenching properties. Understanding these properties is crucial in developing sensors and probes for various applications, including biological systems (Geethanjali et al., 2015).

Synthesis of Functionalized Benzoboroxoles

- These compounds are used in the synthesis of functionalized benzoboroxoles, which have potential applications in materials science and medicinal chemistry (Kumar et al., 2010).

Molecular Docking Studies

- Molecular docking studies of formylphenylboronic acids have been performed, indicating their potential in interacting with biological targets, such as anti-apoptotic proteins. This research is significant in drug discovery and development (Tanış et al., 2020).

Catalytic Processes

- 2-Formylphenylboronic acids are used in catalytic processes, such as the regioselective annulation of dienes, to produce high yields of valuable organic compounds (Nishimura et al., 2007).

Supramolecular Architecture

- The crystal structures of various phenylboronic acids, including 2-chloro-5-formylphenylboronic acid, have been studied for their supramolecular architecture. This research is important for understanding molecular interactions and designing new materials (Shimpi et al., 2007).

Photophysical Properties

- Compounds derived from 2-formylphenylboronic acids have been investigated for their photophysical properties, which are essential for developing optoelectronic materials (González et al., 2015).

Synthesis Methodology

- The synthesis methodology of 2-chloro-5-formylphenylboronic acid, an important pharmaceutical intermediate, has been studied and improved for higher production and purity (Yuan-long, 2007).

Safety And Hazards

- Harmful if swallowed, inhaled, or in contact with skin.

- Avoid eye and skin contact.

- Use non-sparking tools.

Zukünftige Richtungen

- Further research could explore its applications in organic synthesis, medicinal chemistry, and materials science.

Remember to consult relevant papers for a more detailed analysis. 🌟

Eigenschaften

IUPAC Name |

(2-chloro-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTXLDYEFFSFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376833 | |

| Record name | 2-Chloro-5-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-formylphenylboronic acid | |

CAS RN |

1150114-78-5 | |

| Record name | 2-Chloro-5-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)